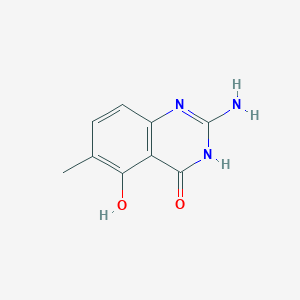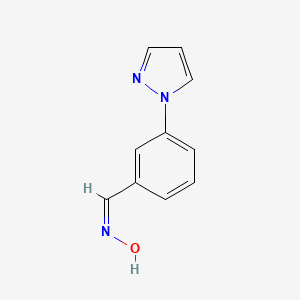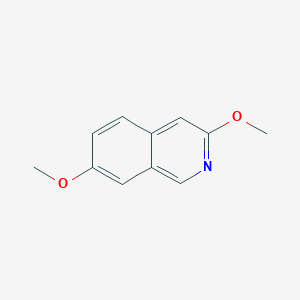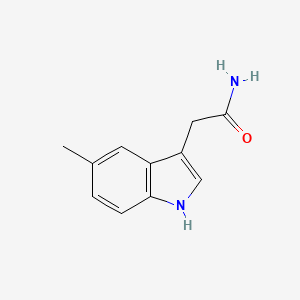![molecular formula C10H7N3O B11906709 Isoxazolo[4,5-c]quinolin-3-amine](/img/structure/B11906709.png)
Isoxazolo[4,5-c]quinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo[4,5-c]quinolin-3-amine is a heterocyclic compound that features a fused isoxazole and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo[4,5-c]quinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine, followed by cyclization to form the desired isoxazoloquinoline structure . The reaction is usually carried out in a solvent such as tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[4,5-c]quinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-3-one derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and isoxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Isoxazolo[4,5-c]quinolin-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogenous base with a similar ring structure but lacking the isoxazole moiety.
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom, without the fused quinoline ring.
Pyrazoloquinoline: Another fused heterocyclic compound with a pyrazole ring instead of an isoxazole ring.
Uniqueness
Isoxazolo[4,5-c]quinolin-3-amine is unique due to its fused isoxazole and quinoline rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for the development of new drugs and materials with specific desired properties .
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
[1,2]oxazolo[4,5-c]quinolin-3-amine |
InChI |
InChI=1S/C10H7N3O/c11-10-7-5-12-8-4-2-1-3-6(8)9(7)14-13-10/h1-5H,(H2,11,13) |
InChI Key |
CZUDWGAKMXSUSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NO3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B11906655.png)








![(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11906724.png)

